molecular formula C10H8N2O B011475 3-Cyano-3,4-dihydroquinoline-2(1H)-one CAS No. 106073-17-0

3-Cyano-3,4-dihydroquinoline-2(1H)-one

Cat. No.: B011475
CAS No.: 106073-17-0
M. Wt: 172.18 g/mol
InChI Key: VKKXUYMZWXMMJH-UHFFFAOYSA-N
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Description

3-Cyano-3,4-dihydroquinoline-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyano group at the third position and a carbonyl group at the second position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3,4-dihydroquinoline-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a nitrile in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires:

    Continuous flow reactors: To ensure consistent reaction conditions

    Automated systems: For precise control of temperature and reagent addition

    Purification techniques: Such as crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3,4-dihydroquinoline-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline-2,3-dione derivatives

    Reduction: Formation of 3-amino-3,4-dihydroquinoline-2(1H)-one

    Substitution: Introduction of different substituents at the quinoline ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution

Major Products

    Oxidation: Quinoline-2,3-dione derivatives

    Reduction: 3-Amino-3,4-dihydroquinoline-2(1H)-one

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-Cyano-3,4-dihydroquinoline-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated as a lead compound for drug development

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyano-3,4-dihydroquinoline-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carbonyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanoquinoline-2(1H)-one: Lacks the dihydro structure, leading to different chemical properties

    3-Amino-3,4-dihydroquinoline-2(1H)-one: Contains an amino group instead of a cyano group, affecting its reactivity and biological activity

    Quinoline-2,3-dione: An oxidized form with distinct chemical behavior

Uniqueness

3-Cyano-3,4-dihydroquinoline-2(1H)-one is unique due to the presence of both cyano and carbonyl groups, which confer specific reactivity patterns and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKXUYMZWXMMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909893
Record name 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106073-17-0
Record name 3-Cyano-3,4-dihydroquinoline-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106073170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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